Briclin

Description

Properties

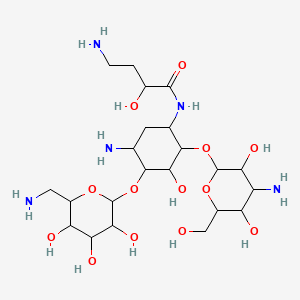

IUPAC Name |

4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCWBDHBTVXHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860546 | |

| Record name | 4-Amino-N-{5-amino-2-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Brilacidin: An In-Depth Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic defensin-mimetic small molecule that represents a novel approach to the treatment of infectious and inflammatory diseases.[1][2] Developed through computational design to emulate the amphiphilic properties of natural host defense peptides (HDPs), Brilacidin overcomes many of the limitations of native peptides, such as proteolytic instability and high manufacturing costs.[2][3] This guide provides a comprehensive technical overview of the core mechanisms of action of Brilacidin, presenting key quantitative data, detailed experimental methodologies, and visual representations of its multifaceted activity.

Brilacidin exhibits a dual mechanism of action, functioning as both a direct-acting antimicrobial agent and a potent immunomodulator.[4] Its primary antimicrobial activity stems from the rapid disruption of microbial cell membranes, a mechanism that is less likely to induce bacterial resistance.[2][5] Concurrently, its immunomodulatory effects are characterized by the suppression of pro-inflammatory cytokines and chemokines, offering therapeutic potential for a range of inflammatory conditions.[3][6]

Antimicrobial Mechanism of Action: Membrane Disruption

The cornerstone of Brilacidin's antimicrobial efficacy is its ability to selectively target and disrupt the integrity of microbial cell membranes.[2][4] This process is initiated by the electrostatic interaction of the cationic Brilacidin molecule with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[4]

Following this initial binding, Brilacidin inserts into the lipid bilayer, leading to a cascade of disruptive events:

-

Membrane Depolarization: Brilacidin causes a rapid and sustained depolarization of the bacterial cytoplasmic membrane.[7][8] This dissipation of the membrane potential disrupts essential cellular processes that are dependent on the proton motive force, such as ATP synthesis and nutrient transport.

-

Increased Membrane Permeability: Insertion of Brilacidin into the membrane leads to the formation of pores or channels, resulting in increased permeability.[9][10] This allows for the leakage of intracellular components, including ions and ATP, and the influx of extracellular substances, ultimately leading to cell death.[11]

This rapid, physical mechanism of action is a key advantage of Brilacidin, as it is more difficult for bacteria to develop resistance to membrane disruption compared to conventional antibiotics that target specific metabolic pathways.[2]

Quantitative Antimicrobial Activity

Brilacidin has demonstrated broad-spectrum activity against a wide range of pathogens, including multidrug-resistant strains. The following tables summarize its in vitro potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Brilacidin against Bacterial Pathogens

| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Ciprofloxacin Susceptible (CSSA) | 0.25 | 0.25 | 0.125-0.5 | [12] |

| Staphylococcus aureus | Ciprofloxacin Resistant (CRSA) | 0.25 | 0.5 | 0.125-1.0 | [12] |

| Staphylococcus epidermidis | Ciprofloxacin Susceptible (CSSE) | 0.125 | 0.25 | 0.03125-0.25 | [12] |

| Staphylococcus epidermidis | Ciprofloxacin Resistant (CRSE) | 0.125 | 0.25 | 0.03125-0.25 | [12] |

| Streptococcus pneumoniae | - | 1 | 1 | 0.5-128 | [12] |

| Moraxella Species | - | 4 | 64 | 0.5-128 | [12] |

| Haemophilus influenzae | - | 8 | 8 | 2-32 | [12] |

| Pseudomonas aeruginosa | - | 4 | 4 | 0.5-8 | [12] |

| Serratia marcescens | - | 8 | 32 | 0.25-32 | [12] |

Table 2: Antifungal Activity of Brilacidin

| Fungal Species | MIC (µg/mL) | Inhibition Endpoint | Reference(s) |

| Aspergillus fumigatus | >80 | - | [13] |

| Various Pathogenic Fungi | < 4 | 50% | [14] |

Table 3: In Vitro Antiviral Activity of Brilacidin

| Virus | Cell Line | IC₅₀ (µM) | Reference(s) |

| SARS-CoV-2 (Pseudovirus) | Vero C1008 | 12.0 ± 1.7 | [4] |

| SARS-CoV-2 (Pseudovirus) | Calu-3 | 23.0 ± 1.6 | [4] |

| Human Coronavirus (HCoV-OC43) | - | 4.81 ± 0.95 | [4] |

| Human Coronavirus (HCoV-229E) | - | 1.59 ± 0.07 | [4] |

| Human Coronavirus (HCoV-NL63) | - | 2.45 ± 0.05 | [4] |

Immunomodulatory Mechanism of Action: Cytokine Suppression

Beyond its direct antimicrobial effects, Brilacidin exhibits potent immunomodulatory and anti-inflammatory properties.[3] A key mechanism underlying these effects is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][6]

By inhibiting PDE4, Brilacidin leads to an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn modulates the activity of various transcription factors, including the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the downregulation of pro-inflammatory cytokine production and an increase in the production of anti-inflammatory mediators.[6]

Brilacidin has been shown to suppress the production of several key pro-inflammatory cytokines and chemokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α)[6]

-

Interleukin-6 (IL-6)[6]

-

Interleukin-1 beta (IL-1β)[6]

-

Interleukin-8 (IL-8)[6]

-

Monocyte Chemoattractant Protein-1 (MCP-1)[6]

-

Macrophage Inflammatory Protein-2-alpha (MIP2-α)[6]

-

Matrix Metallopeptidase 9 (MMP-9)[6]

This broad suppression of inflammatory mediators contributes to Brilacidin's therapeutic potential in conditions characterized by excessive inflammation, such as oral mucositis and inflammatory bowel disease.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Brilacidin against bacterial isolates.

Materials:

-

Brilacidin stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare serial twofold dilutions of Brilacidin in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (no Brilacidin) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of Brilacidin that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.

Bacterial Membrane Depolarization Assay

This assay utilizes the fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) to measure changes in bacterial membrane potential.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

DiOC₂(3) stock solution

-

Brilacidin

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Harvest bacterial cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS to a defined optical density (e.g., OD₆₀₀ = 0.2).

-

Add DiOC₂(3) to the cell suspension at a final concentration of 3 µM and incubate in the dark for 15-20 minutes to allow the dye to equilibrate.

-

Add varying concentrations of Brilacidin to the stained cell suspension.

-

Immediately measure the fluorescence at two emission wavelengths: green (e.g., 525 nm) and red (e.g., 620 nm), with excitation at 488 nm.

-

A decrease in the red/green fluorescence ratio indicates membrane depolarization.[8]

Propidium (B1200493) Iodide (PI) Uptake Assay for Membrane Permeabilization

This assay measures the influx of the fluorescent dye propidium iodide into cells with compromised membranes.

Materials:

-

Bacterial culture

-

PBS

-

Propidium iodide solution

-

Brilacidin

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Prepare a bacterial suspension in PBS.

-

Add propidium iodide to the suspension at a final concentration of 10 µg/mL.

-

Add different concentrations of Brilacidin to the suspension.

-

Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

-

An increase in fluorescence indicates membrane permeabilization.[9]

ATP Leakage Assay

This protocol quantifies the release of intracellular ATP from bacteria upon treatment with Brilacidin.

Materials:

-

Bacterial culture

-

ATP-free buffer

-

Brilacidin

-

ATP bioluminescence assay kit (containing luciferase and luciferin)

-

Luminometer

Procedure:

-

Prepare a dense bacterial suspension in an ATP-free buffer.

-

Add Brilacidin at the desired concentration.

-

At various time points, centrifuge the suspension to pellet the bacteria.

-

Collect the supernatant and measure the extracellular ATP concentration using a bioluminescence assay kit according to the manufacturer's instructions.

-

An increase in luminescence corresponds to ATP leakage.[11]

Cytokine Release Assay (ELISA)

This protocol describes the measurement of cytokine levels in cell culture supernatants following treatment with Brilacidin.

Materials:

-

Immune cells (e.g., peripheral blood mononuclear cells or macrophages)

-

Cell culture medium

-

Lipopolysaccharide (LPS) or other stimulant

-

Brilacidin

-

ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

-

Plate the immune cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of Brilacidin for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent like LPS.

-

Incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit, following the manufacturer's protocol.

-

A reduction in cytokine concentration in Brilacidin-treated wells compared to the stimulated control indicates an immunomodulatory effect.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Brilacidin's antimicrobial mechanism of action.

Caption: Brilacidin's immunomodulatory signaling pathway.

Experimental Workflow Diagram

References

- 1. Innovation Pharmaceuticals Brilacidin as a Novel Inhibitor of Phosphodiesterase 4 (PDE4) Supports its Potential to Treat Autoimmune and Inflammatory Diseases — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 2. Brilacidin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 7. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. A host defense peptide mimetic, brilacidin, potentiates caspofungin antifungal activity against human pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]

Brilacidin: A Technical Guide to a Novel Host Defense Protein Mimetic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic small molecule designed to mimic the structure and function of human host defense peptides (HDPs), specifically defensins. As an aryl amide foldamer, it overcomes the traditional limitations of peptide-based therapeutics, such as proteolytic degradation, while retaining and enhancing the beneficial properties of natural HDPs.[1] This document provides a comprehensive technical overview of Brilacidin, detailing its molecular structure, multifaceted mechanism of action, and a summary of its preclinical and clinical development across various indications. It is intended to serve as a resource for researchers and professionals in the field of drug development.

Molecular Structure and Properties

Brilacidin is a synthetic, polymer-based small molecule designed through computational modeling to replicate the amphiphilic properties of natural HDPs.[2] This structure, characterized by an arylamide backbone with strategically placed charged and hydrophobic elements, allows it to selectively interact with and disrupt microbial cell membranes.[2][3] Unlike its natural counterparts, Brilacidin's non-peptidic nature confers a rigid backbone, enhancing its stability and potency.[1]

Chemical and Physical Data:

| Property | Value |

| IUPAC Name | N,N'-bis[3-{[5-(carbamimidoylamino)pentanoyl]amino}-2-[(3R)-pyrrolidin-3-yloxy]-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide |

| Molecular Formula | C40H50F6N14O6 |

| Molar Mass | 936.922 g·mol−1 |

| CAS Number | 1224095-98-0 |

Mechanism of Action

Brilacidin exhibits a multi-modal mechanism of action, encompassing direct antimicrobial activity, immunomodulatory effects, and broad-spectrum antiviral properties.

Antimicrobial Action: Membrane Disruption

The primary antimicrobial mechanism of Brilacidin is the rapid disruption of bacterial cell membranes. This process is initiated by the electrostatic interaction of the positively charged Brilacidin molecule with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This selective targeting leads to membrane depolarization, increased permeability, and ultimately, cell death.[4][5] This direct and rapid action is thought to reduce the likelihood of developing bacterial resistance.

Immunomodulatory Effects: Anti-inflammatory Pathways

Beyond its direct antimicrobial properties, Brilacidin demonstrates robust immunomodulatory and anti-inflammatory activity. A key aspect of this is its ability to inhibit phosphodiesterase 4 (PDE4).[1] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and IL-8.[1] This mechanism is central to its therapeutic potential in inflammatory conditions such as oral mucositis and inflammatory bowel disease.

Antiviral Activity: Dual-Acting Mechanism

Brilacidin has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including human coronaviruses such as SARS-CoV-2.[6][7] Its antiviral mechanism is twofold:

-

Direct Virucidal Action: Brilacidin can directly interact with and disrupt the integrity of the viral envelope, thereby inactivating the virus and preventing its entry into host cells.[6][8]

-

Host-Targeting Action: Brilacidin can bind to heparan sulfate (B86663) proteoglycans (HSPGs) on the surface of host cells.[6][7] Since many viruses use HSPGs as an attachment factor, Brilacidin effectively blocks this initial step of viral entry.[6]

Preclinical Data

In Vitro Antimicrobial and Antifungal Activity

Brilacidin exhibits potent activity against a broad spectrum of bacterial and fungal pathogens, including multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Brilacidin against Bacterial Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (including MRSA) | 0.25 | 0.5 |

| Staphylococcus epidermidis | - | - |

| Streptococcus pneumoniae | - | 1-4 |

| Streptococcus viridans | - | 8-32 |

| Haemophilus influenzae | - | 4-32 |

| Pseudomonas aeruginosa | - | 4-16 |

| Neisseria gonorrhoeae | 4 | 8 |

Data compiled from multiple sources.[9][10][11]

Table 2: Minimum Inhibitory Concentration (MIC) of Brilacidin against Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) |

| Aspergillus fumigatus | >80 |

| Candida spp. | <4 |

| Coccidioides spp. | <4 |

| Mucorales | <4 |

| Sporothrix spp. | <4 |

| Fusarium spp. | <4 |

Data compiled from multiple sources.[12][13]

In Vitro Antiviral Activity

Brilacidin has demonstrated significant in vitro efficacy against various human coronaviruses.

Table 3: In Vitro Antiviral Activity of Brilacidin

| Virus | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| SARS-CoV-2 | Calu-3 | Plaque Assay | 0.565 | 241 | 426 |

| HCoV-229E | - | VYR Assay | 1.59 ± 0.07 | - | - |

| HCoV-OC43 | - | VYR Assay | 4.81 ± 0.95 | - | - |

| HCoV-NL63 | - | VYR Assay | 2.45 ± 0.05 | - | - |

Data compiled from multiple sources.[8][14]

Clinical Development and Efficacy

Brilacidin has been evaluated in multiple Phase 2 clinical trials for various indications.

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

A Phase 2b trial (NCT02052388) evaluated intravenous Brilacidin for the treatment of ABSSSI. The trial demonstrated that a single dose of Brilacidin was comparable in safety and efficacy to a 7-day dosing regimen of daptomycin (B549167).[15] The study involved 215 patients randomized to one of three Brilacidin dosing regimens or a daptomycin control arm.[15] The primary endpoint of clinical success at 48-72 hours was met, showing the potential for a shorter treatment duration with Brilacidin.[15]

Oral Mucositis (OM)

A Phase 2 trial (NCT02324335) assessed Brilacidin as an oral rinse for the prevention of severe oral mucositis (SOM) in patients with head and neck cancer receiving chemoradiation.[2][3]

Table 4: Efficacy of Brilacidin in Phase 2 Oral Mucositis Trial (NCT02324335)

| Population | Incidence of Severe OM (Brilacidin) | Incidence of Severe OM (Placebo) | Reduction in SOM | p-value |

| Modified Intent-to-Treat (mITT) | 42.9% | 60.0% | 28.5% | - |

| Per Protocol (PP) | 36.8% | 60.0% | 38.7% | - |

| mITT (Aggressive Chemotherapy) | 25.0% | 71.4% | 65.0% | 0.0480 |

| PP (Aggressive Chemotherapy) | 14.3% | 72.7% | 80.3% | 0.0249 |

Data compiled from multiple sources.[2][3][5]

Inflammatory Bowel Disease (IBD)

A Phase 2 proof-of-concept trial evaluated Brilacidin administered as an enema in patients with Ulcerative Proctitis/Ulcerative Proctosigmoiditis (UP/UPS).[4][7]

Table 5: Efficacy of Brilacidin in Phase 2 IBD Trial

| Outcome | Result |

| Clinical Remission (Day 42) | 6 out of 12 patients |

| Partial Remission (Day 42) | 2 out of 12 patients |

| Improvement in Quality of Life (SIBQ) | Reported by all 12 patients |

Data compiled from a source.[7]

COVID-19

A Phase 2 trial (NCT04784897) investigated intravenous Brilacidin in hospitalized patients with moderate-to-severe COVID-19.[16][17] While the primary endpoint of time to sustained recovery was not met for the overall population, a subgroup of patients who received treatment early after symptom onset showed a statistically significant improvement.[16]

Safety and Tolerability

Across multiple clinical trials, Brilacidin has been generally well-tolerated.

Table 6: Summary of Safety Findings from Clinical Trials

| Indication | Trial | Key Safety and Tolerability Findings |

| Oral Mucositis | NCT02324335 | Brilacidin oral rinse was generally well-tolerated. Safety findings were typical for patients with Head and Neck Cancer undergoing chemoradiation. No serious adverse events (SAEs) were deemed related to Brilacidin. |

| Inflammatory Bowel Disease | Phase 2 | The treatment was safe and well-tolerated, with no reports of serious adverse events. |

| IBD (Oral Formulation) | Phase 1 (NCT03234465) | Delayed-release tablets were well-tolerated with no serious adverse events reported. Adverse events were of mild intensity and not related to the study treatment. |

Data compiled from multiple sources.[2][7]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Detailed Steps:

-

Preparation of Brilacidin Dilutions:

-

Prepare a stock solution of Brilacidin.

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the Brilacidin dilutions.

-

Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of Brilacidin that completely inhibits visible bacterial growth.

-

Plaque Reduction Assay for Antiviral Activity

Detailed Steps:

-

Cell Seeding:

-

Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.

-

-

Virus-Drug Incubation:

-

Prepare serial dilutions of Brilacidin in a virus infection medium.

-

Mix each drug dilution with a standardized amount of virus (to produce 50-100 plaques per well).

-

Incubate the virus-drug mixture for 1 hour at 37°C.

-

-

Infection:

-

Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

-

Inoculate the cells with the virus-drug mixtures.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

Overlay and Incubation:

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

-

Plaque Visualization and Counting:

-

Fix the cells (e.g., with 10% formalin).

-

Stain the cell monolayer with a dye such as crystal violet.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each Brilacidin concentration compared to the virus-only control.

-

Determine the EC50 (the concentration that inhibits 50% of plaque formation) by plotting the percent inhibition against the log of the drug concentration.

-

Conclusion

Brilacidin is a promising, late-stage drug candidate with a unique, multi-modal mechanism of action that encompasses potent antimicrobial, immunomodulatory, and antiviral properties. Its non-peptidic nature offers advantages in terms of stability and potency. Preclinical and clinical data have demonstrated its efficacy and a favorable safety profile across a range of indications, including serious bacterial infections, inflammatory conditions, and viral diseases. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel host defense protein mimetic.

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. biospace.com [biospace.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bddpharma.com [bddpharma.com]

- 9. An Animal Model of Oral Mucositis Induced by Conditioning Regimen IADR Abstract Archives [iadr.abstractarchives.com]

- 10. Brilacidin - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal Model of Cisplatin-Induced Oral Mucositis: Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. animal.research.wvu.edu [animal.research.wvu.edu]

- 17. Mouse Model of Reversible Intestinal Inflammation [bio-protocol.org]

The Discovery and Development of Brilacidin: A Technical Whitepaper

Abstract

Brilacidin (formerly PMX-30063) is a first-in-class, non-peptidic, synthetic small molecule designed to mimic the structure and function of human defensins, which are crucial components of the innate immune system.[1][2] Developed through computational modeling, Brilacidin exhibits a dual mechanism of action, combining rapid, membrane-disrupting antimicrobial activity with robust immunomodulatory effects.[1][3] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Brilacidin, tailored for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Introduction: The Genesis of a Host Defense Protein Mimetic

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents with new mechanisms of action. Host defense peptides (HDPs), or antimicrobial peptides (AMPs), are a promising class of molecules due to their broad-spectrum activity and low propensity for resistance development.[2][4] However, their therapeutic potential has been hampered by challenges such as proteolytic instability, high manufacturing costs, and potential for toxicity.[2][5]

Brilacidin was conceived as a solution to these challenges. Researchers at the University of Pennsylvania utilized advanced computational bioinformatics to design a small molecule, non-peptide aryl amide foldamer that replicates the amphiphilic properties of natural defensins.[5][6] This de novo design strategy resulted in a molecule with enhanced stability, greater potency, and improved selectivity compared to its natural counterparts.[5] The development of Brilacidin was initially undertaken by PolyMedix, which advanced the compound through preclinical and early clinical trials before Innovation Pharmaceuticals acquired it and continued its development.[6]

Mechanism of Action: A Dual-Pronged Approach

Brilacidin’s therapeutic efficacy is rooted in its ability to target both the pathogen and the host's inflammatory response.

Antimicrobial Activity: Membrane Disruption

Similar to natural HDPs, Brilacidin’s primary antimicrobial mechanism involves the disruption of microbial cell membranes.[6][7] Its cationic nature facilitates interaction with the negatively charged components of bacterial membranes, leading to membrane depolarization, increased permeability, and ultimately, cell death.[7][8] This rapid, physical disruption of the membrane makes the development of microbial resistance less likely compared to antibiotics that target specific metabolic pathways.[6]

Anti-inflammatory and Immunomodulatory Effects

Beyond its direct antimicrobial properties, Brilacidin exhibits potent anti-inflammatory and immunomodulatory activities. A key mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells like neutrophils, T cells, and macrophages.[5][6][9] By inhibiting PDE4, Brilacidin increases intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, IL-6, and IL-8.[5][9]

Antiviral Activity: A Dual Mechanism Against Coronaviruses

Brilacidin has also demonstrated broad-spectrum antiviral activity, particularly against human coronaviruses.[10][11] Its antiviral mechanism is twofold:

-

Virucidal Activity: Brilacidin can directly interact with and disrupt the integrity of the viral envelope, thereby inactivating the virus.[10][11]

-

Host-Targeting Activity: Brilacidin can bind to heparan sulfate (B86663) proteoglycans (HSPGs) on the host cell surface, which act as attachment factors for several viruses, including coronaviruses. By blocking this interaction, Brilacidin prevents viral entry into the host cell.[10][11]

Preclinical Data: In Vitro Activity

Brilacidin has demonstrated potent in vitro activity against a broad range of pathogens, including multidrug-resistant bacteria and fungi.

Table 1: In Vitro Antibacterial Activity of Brilacidin

| Bacterial Species | Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus aureus (including MRSA) | Gram-positive | 0.125 - 1.0 | 0.25 | 0.5 | [8] |

| Staphylococcus epidermidis | Gram-positive | N/A | N/A | 0.5 | [8] |

| Streptococcus pneumoniae | Gram-positive | N/A | N/A | 4 | [4][8] |

| Streptococcus viridans | Gram-positive | N/A | N/A | 32 | [4][8] |

| Haemophilus influenzae | Gram-negative | N/A | N/A | 32 | [4][8] |

| Pseudomonas aeruginosa | Gram-negative | N/A | N/A | 16 | [4][8] |

| Serratia marcescens | Gram-negative | N/A | N/A | 128 | [8] |

| Moraxella species | Gram-negative | N/A | N/A | 256 | [8] |

MIC: Minimum Inhibitory Concentration. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro Antifungal Activity of Brilacidin

| Fungal Species | MIC (µg/mL) | Reference |

| Aspergillus fumigatus | >80 | [3][12] |

| Candida species | <4 | [3] |

| Cryptococcus neoformans | <4 | [3] |

| Coccidioides species | Elevated | [3] |

| Mucorales | Elevated | [3] |

Table 3: In Vitro Antiviral Activity of Brilacidin against Human Coronaviruses

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Calu-3 | 0.565 | 241 | 426 | [11][13] |

| HCoV-229E | N/A | 1.59 ± 0.07 | N/A | N/A | [11] |

| HCoV-OC43 | N/A | 4.81 ± 0.95 | N/A | N/A | [11] |

| HCoV-NL63 | N/A | 2.45 ± 0.05 | N/A | N/A | [11] |

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀/EC₅₀.

Clinical Development and Efficacy

Brilacidin has been evaluated in multiple Phase 2 clinical trials for various indications, demonstrating a favorable safety and efficacy profile.

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

A Phase 2b trial (NCT02052388) evaluated the efficacy and safety of three different intravenous dosing regimens of Brilacidin compared to daptomycin (B549167) in patients with ABSSSI.[14][15] The primary endpoint was clinical success at 48-72 hours after the first dose. The results showed that a single dose of Brilacidin was comparable in safety and efficacy to a 7-day dosing regimen of daptomycin.[14][16]

Table 4: Efficacy Results of Phase 2b ABSSSI Trial (NCT02052388)

| Treatment Group | Dosing Regimen | Clinical Success Rate at 48-72h (ITT Population) |

| Brilacidin | Single dose 0.6 mg/kg | Comparable to Daptomycin |

| Brilacidin | Single dose 0.8 mg/kg | Comparable to Daptomycin |

| Brilacidin | 1.2 mg/kg over 3 days | Comparable to Daptomycin |

| Daptomycin | 7-day regimen | N/A (Active Comparator) |

Specific quantitative data with statistical measures were not available in the public domain at the time of this writing.

Oral Mucositis (OM)

A Phase 2 trial (NCT02324335) investigated Brilacidin as an oral rinse for the prevention of severe oral mucositis in patients with head and neck cancer undergoing chemoradiation.[7][16] Brilacidin met its primary endpoint, demonstrating a reduction in the incidence of severe OM.[7]

Table 5: Efficacy Results of Phase 2 Oral Mucositis Trial (NCT02324335)

| Population | Brilacidin Incidence of Severe OM (WHO Grade ≥3) | Placebo Incidence of Severe OM (WHO Grade ≥3) | Reduction in Incidence | p-value | Reference |

| Modified Intent-to-Treat (mITT) | 42.9% | 60.0% | 28.5% | N/A | [7] |

| Per Protocol (PP) | 36.8% | 60.0% | 38.7% | N/A | [7] |

| mITT (Aggressive Chemo Subgroup) | 25.0% | 71.4% | 65.0% | 0.0480 | [1] |

| PP (Aggressive Chemo Subgroup) | 14.3% | 72.7% | 80.3% | 0.0249 | [1] |

COVID-19

A Phase 2 randomized, double-blind, placebo-controlled trial (NCT04784897) evaluated the efficacy and safety of intravenous Brilacidin in hospitalized patients with moderate to severe COVID-19.[16][17] While the primary endpoint of time to sustained recovery through Day 29 was not met for the overall population, a statistically significant improvement was observed in patients who received treatment within 7 days of symptom onset.[16][18]

Table 6: Key Efficacy Findings of Phase 2 COVID-19 Trial (NCT04784897)

| Patient Subgroup | Outcome | Brilacidin (5-dose group) | Placebo (pooled) | p-value | Reference |

| Treated <7 days from symptom onset | Time to sustained recovery | Faster recovery | Slower recovery | 0.03 | [16][18] |

| Overall Population | NEWS2 Score ≤2 by Day 10 | 97% | 84% | N/A | [19] |

NEWS2: National Early Warning Score 2.

Signaling Pathways and Visualizations

Anti-inflammatory Signaling Pathway

Brilacidin's anti-inflammatory effects are mediated through the inhibition of PDE4, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory cytokines while suppressing the NF-κB pathway, a key driver of pro-inflammatory cytokine production.

Caption: Brilacidin's anti-inflammatory signaling pathway.

Dual Antiviral Mechanism Workflow

Brilacidin's antiviral action against coronaviruses involves both direct viral inactivation and prevention of host cell entry.

Caption: Brilacidin's dual antiviral mechanism.

Detailed Experimental Protocols

Bacterial Membrane Potential Assay using DiOC₂(3)

This protocol is adapted from standard methodologies for assessing bacterial membrane depolarization.[20][21][22][23][24]

-

Objective: To determine the effect of Brilacidin on the membrane potential of bacterial cells.

-

Principle: The fluorescent dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC₂(3)) exhibits green fluorescence in the cytoplasm of all bacterial cells. In cells with a higher membrane potential, the dye accumulates and forms aggregates that fluoresce red. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

-

Materials:

-

Bacterial culture in mid-logarithmic growth phase.

-

Phosphate-buffered saline (PBS).

-

DiOC₂(3) stock solution (e.g., 6 mM in DMSO).

-

Brilacidin solution of desired concentrations.

-

Proton ionophore (e.g., CCCP) as a positive control for depolarization.

-

96-well black microplates.

-

Fluorescence microplate reader or flow cytometer.

-

-

Procedure:

-

Harvest bacterial cells by centrifugation and wash with PBS.

-

Resuspend the bacterial pellet in PBS to a standardized cell density (e.g., 1 x 10⁵ CFU/mL).

-

Add DiOC₂(3) to the bacterial suspension to a final concentration of 30 µM and incubate in the dark at room temperature for 5-15 minutes to allow dye uptake.

-

Dispense the dye-loaded bacterial suspension into the wells of a 96-well black microplate.

-

Add varying concentrations of Brilacidin, a vehicle control, and a positive control (CCCP) to the respective wells.

-

Measure the green (e.g., Ex/Em ~485/500 nm) and red (e.g., Ex/Em ~485/610 nm) fluorescence intensity immediately and at specified time points using a microplate reader.

-

Calculate the red/green fluorescence ratio for each well. A decrease in this ratio in the Brilacidin-treated wells compared to the vehicle control indicates membrane depolarization.

-

SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)

This protocol is a standard method for quantifying the antiviral activity of a compound.[2][5][25][26][27]

-

Objective: To determine the concentration of Brilacidin required to inhibit SARS-CoV-2 infection of susceptible cells by 50% (EC₅₀).

-

Principle: A known quantity of virus is incubated with serial dilutions of the antiviral compound before being added to a monolayer of susceptible host cells. The ability of the compound to neutralize the virus is quantified by the reduction in the number of plaques (zones of cell death) formed.

-

Materials:

-

Vero E6 cells or another susceptible cell line.

-

SARS-CoV-2 viral stock of a known titer.

-

Cell culture medium (e.g., DMEM with 2% FBS).

-

Brilacidin stock solution.

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

-

12- or 24-well cell culture plates.

-

-

Procedure:

-

Seed Vero E6 cells in multi-well plates and grow to confluence.

-

Prepare serial dilutions of Brilacidin in cell culture medium.

-

Mix each Brilacidin dilution with an equal volume of a standardized SARS-CoV-2 suspension (e.g., 100 plaque-forming units per 100 µL). Include a virus-only control.

-

Incubate the virus-Brilacidin mixtures for 1 hour at 37°C.

-

Remove the culture medium from the Vero E6 cell monolayers and inoculate with the virus-Brilacidin mixtures.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and add the overlay medium to each well. This restricts viral spread to adjacent cells, leading to the formation of distinct plaques.

-

Incubate the plates for 2-3 days at 37°C in a CO₂ incubator.

-

Fix the cells with formalin and then stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each Brilacidin concentration compared to the virus-only control.

-

Determine the EC₅₀ value by plotting the percent inhibition against the log of the Brilacidin concentration and fitting the data to a dose-response curve.

-

Conclusion

Brilacidin represents a significant advancement in the development of novel anti-infective and anti-inflammatory agents. Its unique, dual mechanism of action, targeting both pathogens and the host's inflammatory response, positions it as a promising candidate for a wide range of clinical applications. The robust preclinical data and encouraging results from Phase 2 clinical trials underscore its potential to address unmet medical needs in infectious diseases and inflammatory conditions. Further clinical development, particularly in Phase 3 trials, will be crucial in fully elucidating the therapeutic value of this innovative host defense protein mimetic.

References

- 1. Innovation Pharmaceuticals Phase 2 Oral Mucositis Trial Additional Data Show Brilacidin-OM Demonstrated A Significant Reduction in the Incidence of Severe Oral Mucositis... — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 2. benchchem.com [benchchem.com]

- 3. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 7. Innovation Pharmaceuticals Reports Positive Topline Results from Phase II Placebo-Controlled Trial of Brilacidin for the Prevention of Oral Mucositis in Head and Neck Cancer Patients - BioSpace [biospace.com]

- 8. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Innovation Pharmaceuticals Brilacidin as a Novel Inhibitor of Phosphodiesterase 4 (PDE4) Supports its Potential to Treat Autoimmune and Inflammatory Diseases — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 10. meddatax.com [meddatax.com]

- 11. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brilacidin - Wikipedia [en.wikipedia.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Innovation Pharmaceuticals Reports Brilacidin Inhibits Omicron, Delta, Gamma and Alpha SARS-CoV-2 Variants Based on In Vitro Testing by NIH/NIAID-Sponsored and Rutgers University Researchers — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 19. biospace.com [biospace.com]

- 20. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biotium.com [biotium.com]

- 24. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. Development of a rapid Focus Reduction Neutralization Test Assay for measuring SARS-CoV-2 neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide on Brilacidin's Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilacidin (formerly PMX-30063) is a pioneering synthetic, non-peptidic small molecule designed to mimic the structure and function of host defense peptides (HDPs), crucial components of the innate immune system.[1][2] Developed through computational modeling to emulate the amphiphilic properties of natural defensins, Brilacidin overcomes the inherent limitations of native peptides, such as proteolytic instability and high manufacturing costs.[3][4] This document provides a comprehensive technical overview of Brilacidin's multifaceted role in innate immunity, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its interaction with cellular signaling pathways.

Brilacidin exhibits a dual mechanism of action, combining potent, rapid antimicrobial activity with robust immunomodulatory and anti-inflammatory effects.[4][5] Its primary antimicrobial function is the disruption of microbial cell membranes, a mechanism that is less likely to induce resistance.[2][4] Concurrently, its immunomodulatory properties involve the suppression of pro-inflammatory cytokines and chemokines, positioning it as a promising therapeutic for a wide range of inflammatory and infectious diseases, including bacterial and viral infections, oral mucositis, and inflammatory bowel disease.[5][6]

Mechanism of Action

Brilacidin's engagement with the innate immune system is characterized by two primary functions: direct antimicrobial activity and immunomodulation.

Direct Antimicrobial Activity: Membrane Disruption

As a cationic and amphiphilic molecule, Brilacidin preferentially interacts with the negatively charged components of microbial cell membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to the rapid disruption of membrane integrity, causing depolarization, increased permeability, and subsequent cell death.[2][4][7] This direct, physical mechanism of action is a key factor in its broad-spectrum efficacy and the low likelihood of microbial resistance development.[2]

Immunomodulatory and Anti-inflammatory Effects

Beyond its direct antimicrobial properties, Brilacidin exerts significant immunomodulatory effects by influencing host cell signaling pathways to dampen excessive inflammation. A key mechanism is the inhibition of phosphodiesterase 4 (PDE4), an enzyme prevalent in immune cells like neutrophils, T cells, and macrophages.[3] By inhibiting PDE4, Brilacidin increases intracellular cyclic AMP (cAMP) levels.[3][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates key transcription factors involved in the inflammatory response, such as NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-8, and MCP-1.[3][8]

Quantitative Data

The following tables summarize key quantitative data from various in vitro and in vivo studies of Brilacidin.

Table 1: In Vitro Antimicrobial Activity of Brilacidin

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 1.0 | [9] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 1.0 | [10] |

| Staphylococcus epidermidis | - | 0.25 - 1.0 | [9] |

| Streptococcus pneumoniae | - | 4-fold higher than S. aureus | [9] |

| Escherichia coli | - | 2 - 8 | [9] |

| Neisseria gonorrhoeae | Multi-drug resistant | MIC₅₀: 4 | [11] |

| Cryptococcus neoformans | - | - | [12] |

Table 2: In Vitro Antiviral Activity of Brilacidin

| Virus | Cell Line | IC₅₀ | Reference |

| SARS-CoV-2 | Vero | 0.565 µM | [13] |

| SARS-CoV-2 | Calu-3 | 2.63 µM (IC₉₀) | [13] |

| SARS-CoV-2 (P.1 variant) | - | 3.82 µM | [10] |

| Human Coronavirus OC43 | - | 4.81 ± 0.95 µM | [14] |

| Human Coronavirus 229E | - | 1.59 ± 0.07 µM | [14] |

| Human Coronavirus NL63 | - | 2.45 ± 0.05 µM | [14] |

Table 3: Brilacidin Activity in Clinical Trials

| Indication | Phase | Key Finding | Reference |

| Acute Bacterial Skin and Skin Structure Infections (ABSSSI) | 2b | Single dose comparable to 7-day daptomycin (B549167) regimen. | [6] |

| Oral Mucositis (in Head and Neck Cancer) | 2 | Reduction in Severe Oral Mucositis compared to placebo. | [6] |

| Ulcerative Proctitis/Proctosigmoiditis | 2 (Proof-of-Concept) | Majority of patients achieved clinical remission. | [6] |

| COVID-19 | 2 | Faster recovery in patients treated <7 days from symptom onset. | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on standard broth microdilution methods.

-

Preparation of Brilacidin Stock Solution: Dissolve Brilacidin in sterile deionized water or a suitable solvent to a high concentration (e.g., 640 µg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Resuspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the Brilacidin stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to achieve a range of concentrations (e.g., 0.5–64 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no Brilacidin) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Brilacidin that completely inhibits visible growth of the organism.

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of cytokine production from immune cells stimulated with a TLR agonist and treated with Brilacidin.

-

Cell Culture: Plate immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Brilacidin for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to induce cytokine production. Include an unstimulated control and a vehicle control.

-

Incubation: Incubate the plate for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

-

Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatants.

-

ELISA: Perform a sandwich ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the absorbance values of known standards. Determine the concentration of the cytokine in each sample by interpolating its absorbance value on the standard curve. Compare cytokine concentrations in Brilacidin-treated wells to the LPS-only control.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by Brilacidin and a typical experimental workflow.

Caption: Brilacidin's Anti-inflammatory Signaling Pathway.

Caption: Workflow for a Time-Kill Kinetic Assay of Brilacidin.

Conclusion

Brilacidin stands out as a significant innovation in the field of innate immunity therapeutics. Its dual-action mechanism, combining direct, resistance-resistant antimicrobial activity with potent immunomodulatory effects, offers a promising approach to treating a variety of complex diseases. The comprehensive data and methodologies presented in this guide underscore Brilacidin's potential and provide a solid foundation for further research and development. As our understanding of the intricate interplay between pathogens and the innate immune system deepens, molecules like Brilacidin that can both eliminate threats and modulate the host response will be invaluable in the future of medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Brilacidin - Wikipedia [en.wikipedia.org]

- 3. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 4. benchchem.com [benchchem.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. Brilacidin — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 7. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. benchchem.com [benchchem.com]

- 10. Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae | PLOS One [journals.plos.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Antimicrobial Profile of Brilacidin: A Technical Guide

An In-depth Examination of a Novel Host Defense Peptide Mimetic for Researchers, Scientists, and Drug Development Professionals

Brilacidin, a synthetic, non-peptidic small molecule, represents a new frontier in antimicrobial drug development. Designed as a mimetic of human defensins, it circumvents the limitations of natural host defense peptides (HDPs), such as proteolytic degradation, while preserving their potent, broad-spectrum antimicrobial and immunomodulatory activities.[1][2] This technical guide provides a comprehensive overview of the antimicrobial spectrum of Brilacidin, presenting key quantitative data, detailing experimental methodologies, and illustrating its mechanisms of action.

Antibacterial Spectrum

Brilacidin has demonstrated significant in vitro activity against a wide array of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[3][4] Its efficacy is particularly pronounced against Gram-positive organisms.

Quantitative Antibacterial Data

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following tables summarize the MIC values of Brilacidin against various bacterial species.

Table 1: Brilacidin Activity Against Gram-Positive Bacteria

| Bacterial Species | Strain Information | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Ciprofloxacin Susceptible (CSSA) | 0.25 | 0.25 | 0.125-0.5 |

| Staphylococcus aureus | Ciprofloxacin Resistant (CRSA), including MRSA | 0.25 | 0.5 | 0.125-1.0 |

| Staphylococcus epidermidis | Ciprofloxacin Susceptible (CSSE) | 0.125 | 0.25 | 0.03125-0.25 |

| Staphylococcus epidermidis | Ciprofloxacin Resistant (CRSE) | 0.125 | 0.25 | 0.03125-0.25 |

| Streptococcus pneumoniae | 1 | 1 | 0.5-128 | |

| Streptococcus viridans group | - | 8 | - |

Data compiled from multiple sources.[5][6][7]

Table 2: Brilacidin Activity Against Gram-Negative Bacteria

| Bacterial Species | Strain Information | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | D31 | - | - | 1.56 |

| Haemophilus influenzae | 8 | 8 | 2-32 | |

| Moraxella species | 4 | 64 | 0.5-128 | |

| Pseudomonas aeruginosa | 4 | 4 | 0.5-8 | |

| Serratia marcescens | 8 | 32 | 0.25-32 | |

| Neisseria gonorrhoeae | 22 multidrug-resistant isolates | 4 | 8 | 1-8 |

Data compiled from multiple sources.[5][6][7][8][9][10]

Antifungal Spectrum

Brilacidin also exhibits potent activity against a range of pathogenic fungi, including species that are intrinsically resistant to certain classes of antifungal drugs.

Quantitative Antifungal Data

Table 3: Brilacidin Antifungal Activity

| Fungal Species | MIC (µg/mL) | Notes |

| Aspergillus fumigatus | >80 µM | Synergistic with caspofungin and voriconazole.[11][12] |

| Candida albicans | - | Synergistic with caspofungin.[13] |

| Candida auris | - | Synergistic with caspofungin.[13] |

| Cryptococcus neoformans | 2.5 µM | Fungicidal.[13] |

| Various Mucorales fungi | - | Potentiates azoles.[13] |

Data compiled from multiple sources.[11][12][13][14][15]

Antiviral Activity

Brilacidin has demonstrated broad-spectrum antiviral activity against several human coronaviruses and other viruses.[16][17] Its mechanism of action in this context is dual-pronged, involving direct virucidal effects and targeting of host cell factors.[18]

Brilacidin has shown inhibitory activity against:

A key mechanism of its antiviral action against coronaviruses is the binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the host cell surface, which blocks viral attachment.[16][17][18]

Mechanisms of Action

Brilacidin's antimicrobial effects are primarily driven by its ability to disrupt microbial cell membranes, a mechanism it shares with natural HDPs.[3][4] In addition to this direct antimicrobial action, it possesses immunomodulatory properties, capable of suppressing pro-inflammatory cytokines.[2]

Bacterial Membrane Disruption and Stress Response

In bacteria, particularly Gram-positive species like Staphylococcus aureus, Brilacidin induces rapid membrane depolarization.[3][21] This disruption of the membrane potential is a key event leading to bacterial cell death.[3] Transcriptional profiling of S. aureus treated with Brilacidin reveals the upregulation of several stress response pathways, indicating significant cell wall and protein misfolding stress.[3][21]

Antiviral Host-Targeting Mechanism

Brilacidin's antiviral activity against coronaviruses involves a dual mechanism. It exhibits direct virucidal properties and also interacts with the host cell to prevent viral entry.[18]

References

- 1. benchchem.com [benchchem.com]

- 2. Brilacidin’s Mechanism of Action; Targeting the IL-17 Pathway — Innovation Pharmaceuticals Inc. [ipharminc.com]

- 3. Comparative Mechanistic Studies of Brilacidin, Daptomycin, and the Antimicrobial Peptide LL16 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brilacidin - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An Independent Evaluation of a Novel Peptide Mimetic, Brilacidin (PMX30063), for Ocular Anti-Infective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A novel peptide mimetic, brilacidin, for combating multidrug-resistant Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brilacidin, a host defense peptide mimetic, potentiates ibrexafungerp antifungal activity against the human pathogenic fungus Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell. [escholarship.org]

- 18. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Innovation’s drug shows antiviral activity against Covid-19 in study [pharmaceutical-technology.com]

- 20. firstwordpharma.com [firstwordpharma.com]

- 21. journals.asm.org [journals.asm.org]

Initial Studies on the Antiviral Properties of Brilacidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilacidin, a synthetic, non-peptidic small molecule designed to mimic the properties of host defense peptides (HDPs), has emerged as a promising broad-spectrum antimicrobial agent.[1][2] Initially developed for its antibacterial activities, recent in vitro studies have illuminated its potent antiviral properties, particularly against a range of enveloped viruses. This technical guide provides a comprehensive overview of the initial research into Brilacidin's antiviral effects, with a focus on its activity against coronaviruses, including SARS-CoV-2. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiviral therapeutics.

Mechanism of Action

Initial studies have revealed that Brilacidin exerts its antiviral effects through a dual mechanism of action, targeting both the virus directly and host cell factors to inhibit viral entry.[2][3][4] This multi-pronged approach may reduce the likelihood of viral resistance development.[2]

1. Virucidal Activity: Brilacidin has been shown to directly interact with and disrupt the integrity of viral envelopes.[3][5][6] This virucidal action inactivates viral particles, rendering them non-infectious. The proposed mechanism involves the destabilization of the viral membrane, a feature that is conserved across many enveloped viruses, suggesting a broad-spectrum potential.[6]

2. Inhibition of Viral Attachment and Entry: A significant component of Brilacidin's antiviral activity is its ability to block the initial stages of viral infection.[1][3] It achieves this by binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the surface of host cells.[2][3][4][7] Many viruses, including coronaviruses, utilize HSPGs as an initial attachment factor to facilitate subsequent binding to specific entry receptors like ACE2. By binding to HSPGs, Brilacidin effectively blocks this initial interaction, thereby preventing viral attachment and subsequent entry into the host cell.[3][4] The inhibitory effect of heparin, an HSPG mimetic, on Brilacidin's antiviral activity further supports this host-targeting mechanism.[3][4][8]

The following diagram illustrates the proposed dual antiviral mechanism of Brilacidin.

Quantitative Antiviral Activity Data

The antiviral potency of Brilacidin has been quantified against a variety of viruses in different cell lines. The following tables summarize the key findings from initial in vitro studies.

Table 1: Antiviral Activity of Brilacidin against Human Coronaviruses

| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero E6 | - | 0.565 | >40 | >70.8 | [5][6] |

| SARS-CoV-2 | Calu-3 | - | 0.565 | 241 | 426 | [3] |

| SARS-CoV-2 (Pseudovirus) | HEK293T-hACE2 | Luciferase Reporter | 3.82 | >50 | >13.1 | [1] |

| SARS-CoV-2 (Pseudovirus) | Multiple Cell Lines | - | 12.0 - 23.0 | Not Toxic | - | [3] |

| HCoV-OC43 | - | Viral Yield Reduction | 4.81 ± 0.95 | >100 | >20.8 | [3][4] |

| HCoV-229E | - | Viral Yield Reduction | 1.59 ± 0.07 | >100 | >62.9 | [3][4] |

| HCoV-NL63 | - | Viral Yield Reduction | 2.45 ± 0.05 | >100 | >40.8 | [3][4] |

Table 2: Antiviral Activity of Brilacidin against Other Enveloped Viruses

| Virus Family | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Reference |

| Alphavirus | VEEV-TC-83 | Vero | 3.6 | 63 | [9] |

| Alphavirus | SINV | Vero | - | 63 | [9] |

| Bunyavirus | RVFV (MP-12) | HSAECs | - | 63 | [9] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the initial studies of Brilacidin's antiviral properties.

Viral Yield Reduction (VYR) Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles.

-

Cell Seeding: Host cells (e.g., Huh-7 for HCoV-229E, RD for HCoV-OC43) are seeded in multi-well plates and allowed to reach confluency.

-

Drug Treatment and Infection: Cells are infected with the virus (e.g., HCoV-229E, HCoV-OC43, or HCoV-NL63) at a specific multiplicity of infection (MOI) in the presence of serial dilutions of Brilacidin.

-

Incubation: The infected cells are incubated for a defined period (e.g., 24 hours) to allow for viral replication.

-

Supernatant Collection: After incubation, the cell culture supernatant containing progeny virions is collected.

-

Viral Titer Determination: The amount of infectious virus in the supernatant is quantified using a plaque assay.

-

Data Analysis: The EC50 value, the concentration of Brilacidin that reduces the viral yield by 50%, is calculated.

Plaque Assay

This assay is a standard method for quantifying the number of infectious virus particles in a sample.

-

Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.

-

Viral Adsorption: Serial dilutions of the virus-containing sample are added to the cell monolayers and incubated for a short period (e.g., 1 hour) to allow the virus to attach to the cells.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict the spread of progeny virus to adjacent cells.

-

Incubation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

Titer Calculation: The viral titer, expressed as plaque-forming units per milliliter (PFU/mL), is calculated based on the number of plaques and the dilution factor.

Pseudovirus Entry Assay

This assay is used to study the entry of viruses into host cells in a safe and controlled manner.

-

Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with plasmids encoding a viral envelope protein (e.g., SARS-CoV-2 Spike protein), a viral core protein, and a reporter gene (e.g., luciferase).

-

Cell Seeding: Target cells expressing the appropriate viral receptor (e.g., HEK293T-hACE2) are seeded in multi-well plates.

-

Drug Treatment and Infection: The pseudoviruses are pre-incubated with different concentrations of Brilacidin before being added to the target cells.

-

Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for pseudovirus entry and reporter gene expression.

-

Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured, which is proportional to the efficiency of viral entry.

-

Data Analysis: The IC50 value, the concentration of Brilacidin that inhibits pseudovirus entry by 50%, is determined.

The following diagram illustrates a typical experimental workflow for evaluating the antiviral activity of Brilacidin.

Synergistic Antiviral Effects

Studies have also investigated the potential for synergistic antiviral activity when Brilacidin is combined with other antiviral drugs. A strong synergistic effect was observed when Brilacidin was used in combination with remdesivir (B604916) against HCoV-OC43 in cell culture.[3][4] This suggests that combination therapy with Brilacidin could be a promising strategy to enhance antiviral efficacy and potentially reduce the required dosages of individual drugs. When 2.5 µM of Brilacidin was combined with 2.5 µM of remdesivir, the inhibition of SARS-CoV-2 was increased to over 99% with a cell viability of more than 95%.

The logical relationship of a synergy study is depicted in the following diagram.

Conclusion

The initial body of research on Brilacidin's antiviral properties demonstrates its potential as a broad-spectrum antiviral agent. Its dual mechanism of action, involving both direct virucidal activity and the inhibition of viral entry by targeting host cell HSPGs, is a promising feature for combating a range of enveloped viruses, including coronaviruses. The quantitative data from in vitro studies, along with the observed synergistic effects with other antivirals, provide a strong rationale for further investigation. Brilacidin is currently in Phase 2 clinical trials for the treatment of COVID-19.[2][3][10][11] The findings summarized in this technical guide underscore the importance of continued research and development of Brilacidin as a potential therapeutic option for current and future viral threats.

References

- 1. Brilacidin, a Non-Peptide Defensin-Mimetic Molecule, Inhibits SARS-CoV-2 Infection by Blocking Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Brilacidin, a COVID‐19 drug candidate, demonstrates broad‐spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Brilacidin as a Broad-Spectrum Inhibitor of Enveloped, Acutely Infectious Viruses [mdpi.com]

- 10. Innovation’s drug shows antiviral activity against Covid-19 in study [pharmaceutical-technology.com]

- 11. FDA Grants IND Approval for Phase 2 Clinical Trial of [globenewswire.com]

Unraveling Brilacidin: A Technical Guide to a New Class of Antimicrobials

For Researchers, Scientists, and Drug Development Professionals

Brilacidin (formerly PMX-30063) represents a significant advancement in antimicrobial drug development. As a synthetic, non-peptidic small molecule, it is the first in a new class of drugs known as Host Defense Protein (HDP) mimetics, specifically designed to replicate the structure and function of human defensins.[1][2][3] This guide provides a detailed examination of its chemical structure, mechanisms of action, and the experimental protocols used for its characterization, offering a comprehensive resource for the scientific community.

Core Chemical Structure and Properties

Brilacidin is an arylamide foldamer, a structure that provides a stable, non-peptide backbone.[1][2] This design allows it to mimic the critical amphiphilic properties of natural antimicrobial peptides, which are essential for their biological activity, while overcoming the inherent limitations of peptide-based therapeutics, such as susceptibility to proteolytic degradation.[1][4] Computationally designed to be smaller and more potent than the natural defensins it emulates, Brilacidin exhibits enhanced stability and selectivity.[4]

The molecule's structure facilitates its primary mechanism of action: the disruption of microbial cell membranes.[1][5] Its amphipathic nature, with distinct hydrophobic and charged regions, allows it to selectively target and integrate into the lipid bilayers of bacterial membranes, leading to rapid depolarization and cell death.[1][5][6]

Chemical Identifiers:

-

IUPAC Name: N,N'-bis[3-{[5-(carbamimidoylamino)pentanoyl]amino}-2-[(3R)-pyrrolidin-3-yloxy]-5-(trifluoromethyl)phenyl]pyrimidine-4,6-dicarboxamide[1]

-

Molar Mass: 936.922 g·mol⁻¹[1]

Quantitative Data: Antimicrobial and Antiviral Activity

Brilacidin has demonstrated a broad spectrum of activity against a wide range of pathogens, including multidrug-resistant bacteria, fungi, and viruses. The following tables summarize key quantitative data from various studies.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration)

| Organism | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | Gram-Positive | - | - | [1] |

| Staphylococcus epidermidis | Gram-Positive | - | - | [9] |

| Streptococcus pneumoniae | Gram-Positive | - | 1 - 4 | [9] |

| Streptococcus viridans | Gram-Positive | - | 8 | [9] |

| Neisseria gonorrhoeae | Gram-Negative | 4 | 8 | [10] |

| Haemophilus influenzae | Gram-Negative | - | 8 | [9] |

| Pseudomonas aeruginosa | Gram-Negative | - | 4 | [9] |

MIC₅₀/₉₀: The minimum concentration of the drug that inhibits the growth of 50%/90% of isolates.

Table 2: Antiviral Activity Against Human Coronaviruses (HCoVs)

| Virus | Cell Line | Assay Type | EC₅₀ (µM) | IC₅₀ (µM) | Reference(s) |

| HCoV-229E | VYR Assay | Antiviral Replication | 1.59 ± 0.07 | - | [11] |

| HCoV-OC43 | VYR Assay | Antiviral Replication | 4.81 ± 0.95 | - | [11] |

| HCoV-NL63 | VYR Assay | Antiviral Replication | 2.45 ± 0.05 | - | [11] |

| SARS-CoV-2 (Pseudovirus) | Multiple | Pseudovirus Entry | - | 12.0 - 23.0 | [11] |

| SARS-CoV-2 (Authentic) | Calu-3 | Antiviral Replication | 0.565 | - | [6][11] |

EC₅₀: The concentration of a drug that gives a half-maximal response. IC₅₀: The concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of Brilacidin.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

-

Preparation of Brilacidin Dilutions: A stock solution of Brilacidin is prepared in a solvent such as 0.01% acetic acid with 0.2% bovine serum albumin to prevent binding to plasticware.[12] In a 96-well polypropylene (B1209903) microtiter plate, serial twofold dilutions of the stock solution are performed in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[12]

-